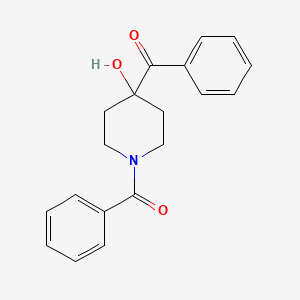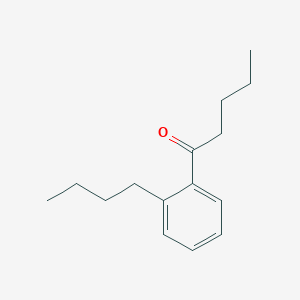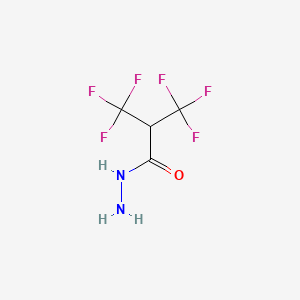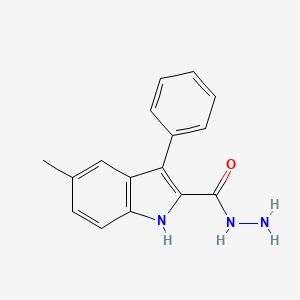
(1-Benzoyl-4-hydroxypiperidin-4-yl)-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxypiperidine-1,4-diyl)bis(phenylmethanone) is a chemical compound characterized by the presence of a piperidine ring substituted with hydroxyl and phenylmethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxypiperidine-1,4-diyl)bis(phenylmethanone) typically involves the reaction of piperidine derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of (4-Hydroxypiperidine-1,4-diyl)bis(phenylmethanone) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: (4-Hydroxypiperidine-1,4-diyl)bis(phenylmethanone) can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions and reagents used.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(4-Hydroxypiperidine-1,4-diyl)bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Hydroxypiperidine-1,4-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-Bromopiperidine-1,4-diyl)bis(phenylmethanone): Similar structure but with a bromine atom instead of a hydroxyl group.
(4-Methoxypiperidine-1,4-diyl)bis(phenylmethanone): Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: (4-Hydroxypiperidine-1,4-diyl)bis(phenylmethanone) is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and influence the compound’s reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(1-benzoyl-4-hydroxypiperidin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C19H19NO3/c21-17(15-7-3-1-4-8-15)19(23)11-13-20(14-12-19)18(22)16-9-5-2-6-10-16/h1-10,23H,11-14H2 |
InChI Key |
SZYIFUDJILWXLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C(=O)C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)




![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)








